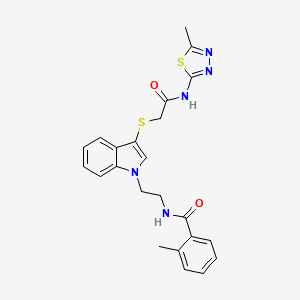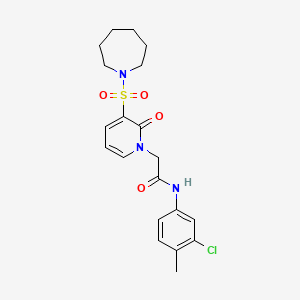
5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The carboxylic acid 2 was subsequently reacted with various acyclic, cyclic and aryl amines 3a – 3u in the presence of 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl), hydroxybenzotriazole (HOBt), and Et 3 N in dichloromethane at room temperature for 12–14 h to give carboxamides 4a – 4u in excellent yields .Molecular Structure Analysis
The linear formula of the compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 . The compound has a density of 1.4±0.1 g/cm 3 .Chemical Reactions Analysis
The compound has been reported as an intermediate in the synthesis of glyburide . It is also used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .Physical and Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . The compound has a polar surface area of 122 Å 2 and a molar volume of 354.5±3.0 cm 3 .Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Mode of Action
Glyburide is known to inhibit the NLRP3 inflammasome, which amplifies the inflammatory response during acute myocardial infarction .
Biochemical Pathways
Given its role as an intermediate in the synthesis of glyburide, it may influence the pathways related to inflammation and glucose regulation .
Pharmacokinetics
The compound has a molecular weight of 368.84, and its structure includes several polar groups, which may influence its solubility and absorption . It has a LogP value of 4.06, indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution and metabolism .
Result of Action
As an intermediate in the synthesis of glyburide, it may contribute to the anti-inflammatory and glucose-regulating effects of the final product .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSCEWJLVUZIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid](/img/structure/B2907802.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2907808.png)


![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2907812.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2907813.png)

![2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2907816.png)

![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907818.png)
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2907819.png)
![N-(4-butylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907821.png)

